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molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No. B1272951
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A cooled (0° C.) solution of commercially available benzofuran-2-carbaldehyde (1.000 g; 6.84 mmol) in anh. methanol (37 ml) was treated portionwise with NaBH4 (1.294 g; 34.21 mmol), and the resulting mixture was stirred at 0° C., under nitrogen, for 1 h 45. After concentration to dryness under reduced pressure, the resulting residue was treated with water (30 ml), and extracted with DCM (2×100 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, concentrated to dryness under reduced pressure, and the residue was further dried under HV affording benzofuran-2-ylmethanol as a slightly yellow oil. LC-MS (conditions D): tR=0.78 min.; no ionisation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
1.294 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].[BH4-].[Na+]>CO>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C=O
Name
Quantity
37 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.294 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C., under nitrogen, for 1 h 45
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was treated with water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 ml)
WASH
Type
WASH
Details
The mixed organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was further dried under HV

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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